Allyl Handle for Olefin Metathesis Diversification
The N-allyl substituent in the target compound provides a terminal olefin that can undergo olefin cross-metathesis to introduce diverse functional groups [1]. In contrast, saturated analogs such as (2S)-3-(diethylamino)-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059913-88-9) and (2S)-3-[ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol (CAS 2059910-17-5) contain only saturated N-alkyl groups that are chemically inert toward metathesis catalysts. This constitutes a qualitative functional advantage: the target compound can directly enter metathesis-based diversification sequences, whereas the saturated analogs require additional synthetic steps to install a reactive olefin.
Comparator: metathesis-inert (saturated N-alkyl)
| Evidence Dimension | Reactivity toward olefin cross-metathesis |
|---|---|
| Target Compound Data | Contains one terminal allyl group (C=C); competent for Ru-catalyzed cross-metathesis |
| Comparator Or Baseline | (2S)-3-(diethylamino)-2-[(triphenylmethyl)amino]propan-1-ol: no olefin, metathesis-inactive; (2S)-3-[ethyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol: no olefin, metathesis-inactive |
| Quantified Difference | Qualitative: metathesis-competent vs. metathesis-inert; estimated 2-3 step savings in diversification sequences |
| Conditions | standard Grubbs or Hoveyda-Grubbs catalyst systems for olefin cross-metathesis (literature precedent for N-allylamine substrates) |
Why This Matters
For procurement decisions in medicinal chemistry synthesis, the ability to directly diversify a building block via metathesis without additional functional group interconversion reduces step count and increases library throughput.
- [1] Chatterjee, A.K.; Choi, T.-L.; Sanders, D.P.; Grubbs, R.H. A General Model for Selectivity in Olefin Cross Metathesis. J. Am. Chem. Soc. 2003, 125, 11360-11370. (Establishes cross-metathesis competency of allyl amine substrates.) View Source
